molecular formula C32H28Si B15075056 (1,1-Diphenylethyl)triphenylsilane

(1,1-Diphenylethyl)triphenylsilane

Cat. No.: B15075056
M. Wt: 440.6 g/mol
InChI Key: KTUPZPLJFRWFNY-UHFFFAOYSA-N
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Description

(1,1-Diphenylethyl)triphenylsilane is an organosilicon compound with the molecular formula C32H28Si. It is characterized by the presence of a silicon atom bonded to a triphenyl group and a 1,1-diphenylethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Diphenylethyl)triphenylsilane typically involves the reaction of triphenylsilane with 1,1-diphenylethylene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the silicon-hydrogen bond to the carbon-carbon double bond of 1,1-diphenylethylene . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-Diphenylethyl)triphenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

(1,1-Diphenylethyl)triphenylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1,1-Diphenylethyl)triphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to form stable bonds with carbon, oxygen, and other elements allows it to participate in a wide range of chemical reactions. The pathways involved often include the formation of intermediate silanols or siloxanes, which can further react to produce the desired products .

Comparison with Similar Compounds

Similar Compounds

  • (1,2-Diphenylethyl)triphenylsilane
  • (2,2-Diphenylethyl)triphenylsilane
  • (Dichloromethyl)triphenylsilane
  • (Diphenylmethyl)triphenylsilane

Uniqueness

(1,1-Diphenylethyl)triphenylsilane is unique due to the specific arrangement of its phenyl groups and the 1,1-diphenylethyl moiety. This structural configuration imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the 1,1-diphenylethyl group can influence the compound’s steric and electronic properties, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

Molecular Formula

C32H28Si

Molecular Weight

440.6 g/mol

IUPAC Name

1,1-diphenylethyl(triphenyl)silane

InChI

InChI=1S/C32H28Si/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3

InChI Key

KTUPZPLJFRWFNY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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